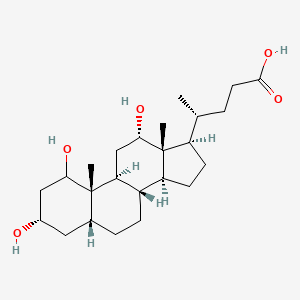

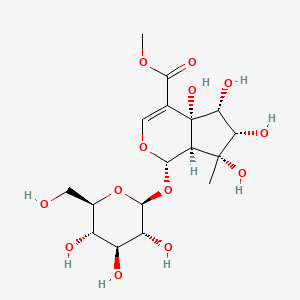

Phlomiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

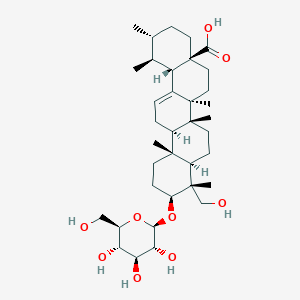

Phlomiol is a natural product found in Citharexylum spinosum, Citharexylum fruticosum, and Phlomoides rotata with data available.

Scientific Research Applications

Antitumor Effects

Phlomiol, extracted from Phlomis younghusbandii, exhibits significant antitumor effects. Studies have shown that phlomiol can inhibit the proliferation of various human tumor cells both in vitro and in vivo. In mice with transplant tumor models of S180 and H22, phlomiol demonstrated inhibitory rates of 28.5%-65.0% and 35.0%-74.5%, respectively, indicating a dose-dependent antitumor efficacy. Additionally, phlomiol can stimulate spleen T-cells and enhance the activity of NK cells in tumor-bearing mice, suggesting an improvement in immunological function (Xie, Zhu, Zhao, & Li, 2010). Another study highlighted phlomiol's impact on telomerase activity and cell cycle phases in K562 tumor cells, further demonstrating its anti-tumor capabilities (Zhao Yan-wei, 2010).

Phytochemistry and Pharmacological Properties

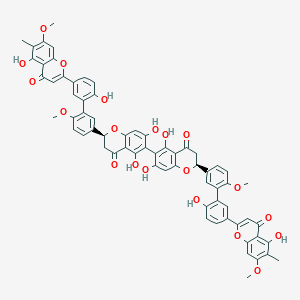

Phlomiol is one of several compounds identified in Phlomis younghusbandii, with studies exploring its phytochemical constituents. Research on Phlomis species, which includes Phlomiol, has found applications in treating various conditions like diabetes, gastric ulcers, and inflammation. These species contain essential oils, flavonoids, iridoids, and phenylethyl alcohol, which contribute to their diverse pharmacological activities, including antidiabetic, antiulcerogenic, and anti-inflammatory properties (Gao, Lin, Wang, Zhao, Gao, & Ciren, 2007); (Limem-Ben Amor et al., 2009).

Antioxidant and Enzyme Inhibitory Activities

Phlomis nissolii and P. pungens var. pungens have been studied for their antioxidant and enzyme inhibitory activities. Their extracts exhibit significant scavenging activities against various radicals, indicating potent antioxidant properties. These plants also demonstrate remarkable inhibition potential against enzymes like acetylcholinesterase and α-glycosidase, which could be useful in treating diseases like Alzheimer's and diabetes (Sarikurkcu, Uren, Tepe, Cengiz, & Kocak, 2014).

Wound Healing Potential

Phlomis rigida Labill. extract, a part of the Phlomis genus, has shown promising results in wound healing and anti-inflammatory activities. This is evidenced through both in vitro cell culture methods and in vivo studies using mice models. The efficacy of these extracts suggests a scientific basis for the traditional use of Phlomis species in treating wounds and inflammatory disorders (Okur et al., 2020).

properties

Product Name |

Phlomiol |

|---|---|

Molecular Formula |

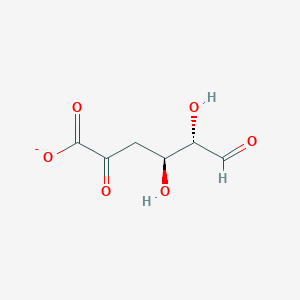

C17H26O13 |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

methyl (1S,4aR,5R,6S,7R,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16-,17+/m1/s1 |

InChI Key |

QNOVPOGNFVHQOK-FXFRRNMTSA-N |

Isomeric SMILES |

C[C@]1([C@H]2[C@@H](OC=C([C@]2([C@@H]([C@@H]1O)O)O)C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |

synonyms |

phlomiol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol](/img/structure/B1259769.png)